

A Technical Guide to the NMR Spectral Data of (R)-3-Aminopentanoic Acid

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Compound of Interest

Compound Name: (R)-3-Aminopentanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for **(R)-3-Aminopentanoic acid**. The information herein is intended to support research, drug discovery, and quality control activities where the characterization of this and similar molecules is critical. This document presents predicted spectral data based on established principles of NMR spectroscopy, alongside comprehensive experimental protocols and relevant biochemical pathway diagrams.

Introduction to (R)-3-Aminopentanoic Acid

(R)-3-Aminopentanoic acid (CAS: 131347-76-7) is a chiral, non-proteinogenic β -amino acid. [1][2] As a derivative of gamma-aminobutyric acid (GABA), it belongs to a class of compounds known as GABA analogues, which are of significant interest in neuroscience and pharmacology.[3][4] These compounds, including well-known drugs like pregabalin and gabapentin, often exhibit neuromodulatory properties by interacting with components of the central nervous system.[4][5] A precise understanding of the structure of **(R)-3-Aminopentanoic acid**, verified by techniques such as NMR, is fundamental for its development and application in a therapeutic context.

NMR Spectral Data

While a publicly available, peer-reviewed, and fully assigned experimental spectrum for the (R)-enantiomer is not readily accessible, the following tables present the predicted ^1H and ^{13}C NMR

spectral data. These predictions are based on established chemical shift correlations and data available for the racemic mixture of 3-Aminopentanoic acid.^[6] The spectra are typically recorded in deuterium oxide (D₂O) due to the compound's solubility and the presence of exchangeable amine and carboxylic acid protons.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment	Structure	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
H-1 (CH ₃)	-CH ₂ -CH ₃	~ 0.9	Triplet (t)	3H
H-2	-CH ₂ -COOH	~ 2.4	Doublet of Doublets (dd)	2H
H-3	-CH(NH ₂)-	~ 3.2	Multiplet (m)	1H
H-4	-CH ₂ -CH ₃	~ 1.6	Multiplet (m)	2H

Table 1: Predicted ¹H NMR data for **(R)-3-Aminopentanoic acid**.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum identifies the chemical environment of each carbon atom in the molecule.

Assignment	Structure	Predicted Chemical Shift (ppm)
C-1 (C=O)	-COOH	~ 175-180
C-2	-CH ₂ -COOH	~ 40-45
C-3	-CH(NH ₂)-	~ 48-53
C-4	-CH ₂ -CH ₃	~ 25-30
C-5 (CH ₃)	-CH ₃	~ 10-15

Table 2: Predicted ¹³C NMR data for **(R)-3-Aminopentanoic acid**.

Experimental Protocols for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality NMR spectra of small molecules such as **(R)-3-Aminopentanoic acid**.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

- Weighing the Sample: Accurately weigh 5-25 mg of **(R)-3-Aminopentanoic acid** for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.^[7]
- Solvent Selection: Choose an appropriate deuterated solvent. For amino acids, deuterium oxide (D₂O) is commonly used due to high solubility and to exchange the labile amine (-NH₂) and carboxylic acid (-COOH) protons.^[7]
- Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.^[7] Vortex or gently agitate the vial until the sample is fully dissolved.
- Filtering: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, 5 mm NMR tube.^{[8][9]}

- Transfer to NMR Tube: Ensure the final volume in the NMR tube is between 0.5-0.6 mL, corresponding to a solution height of approximately 4-5 cm.[9][10]
- Capping and Labeling: Securely cap the NMR tube. Label the tube clearly on the upper portion with a permanent marker; do not use paper labels or tape.[10]

NMR Data Acquisition

These parameters are typical for a standard high-field NMR spectrometer (e.g., 300-600 MHz).

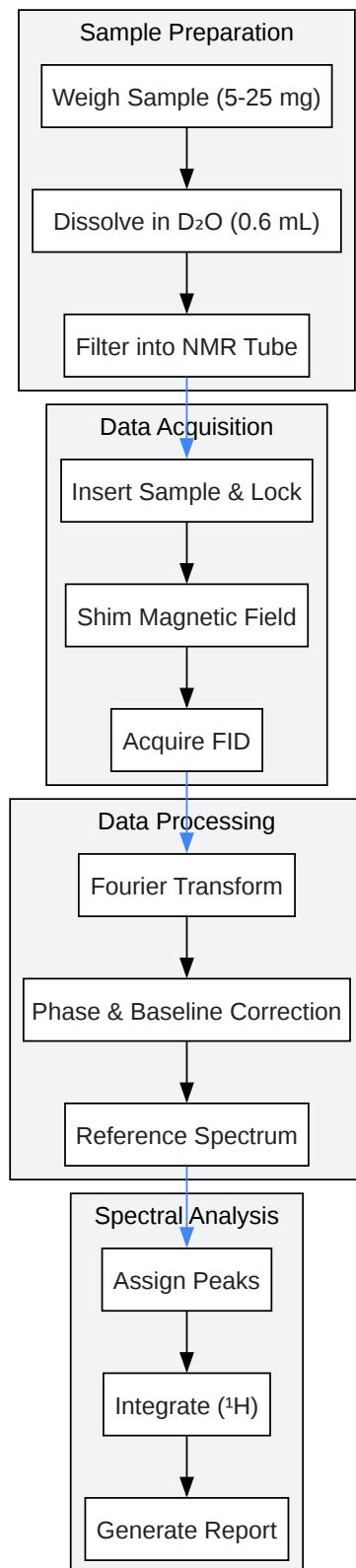
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field using the deuterium signal from the solvent.
- Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.[7]
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard 1D proton pulse sequence.
 - Temperature: 298 K (25 °C).
 - Spectral Width: Typically 0-12 ppm.
 - Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Standard 1D carbon pulse sequence with proton decoupling.
 - Spectral Width: Typically 0-200 ppm.[11]
 - Number of Scans: Due to the low natural abundance of ^{13}C , a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[8]
 - Relaxation Delay: 2-5 seconds.

Data Processing

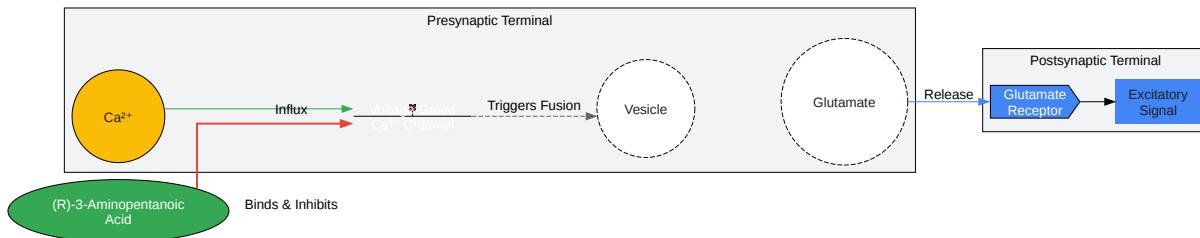
- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
- Baseline Correction: Apply a baseline correction algorithm to produce a flat spectral baseline.
- Referencing: Calibrate the chemical shift axis. If an internal standard like DSS is used in D₂O, reference its signal to 0.0 ppm. Otherwise, the residual solvent signal can be used.
- Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Identify the precise chemical shift of each peak.

Visualizations: Workflows and Pathways

Diagrams created with Graphviz are provided to illustrate key processes related to the analysis and potential biological action of **(R)-3-Aminopentanoic acid**.

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Caption: Experimental workflow for NMR analysis.



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Caption: Plausible mechanism of action for a GABA analogue.

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